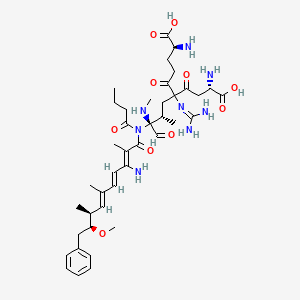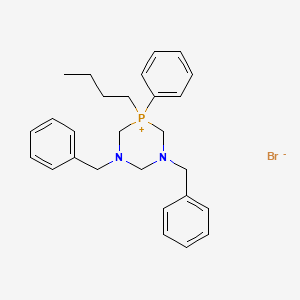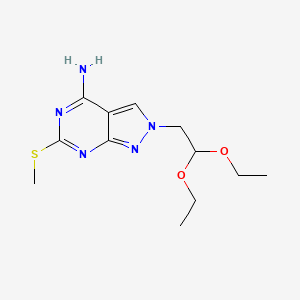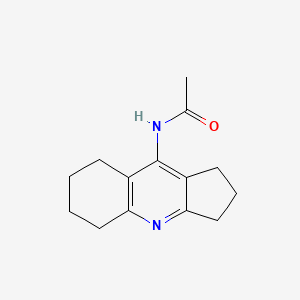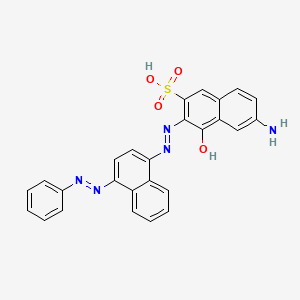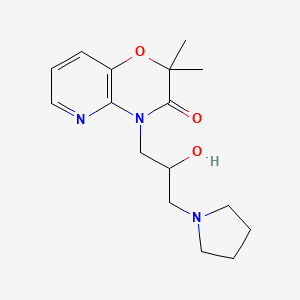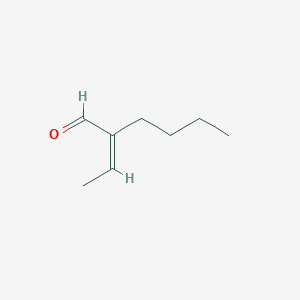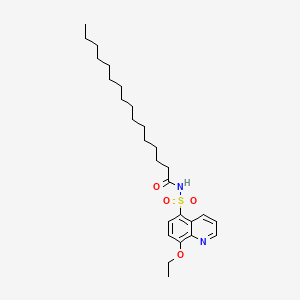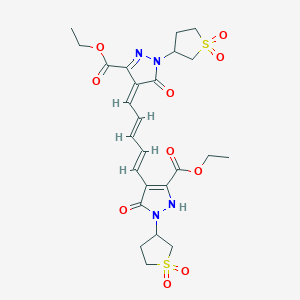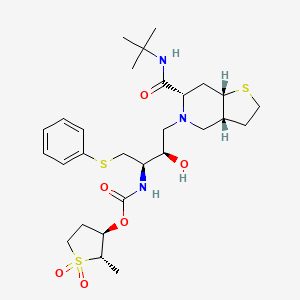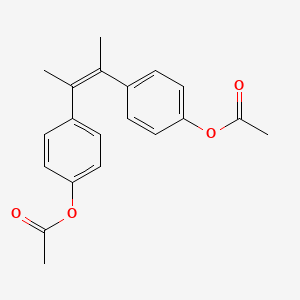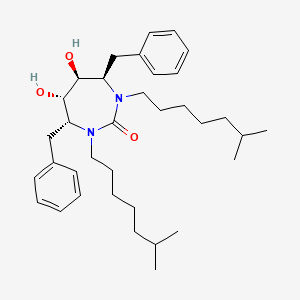
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(5-phenylpent-4-ynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazaspiro(45)decan-4-one, 1-phenyl-8-(5-phenylpent-4-ynyl)- is a complex organic compound with the molecular formula C13H17N3O This compound is known for its unique spirocyclic structure, which includes a triazaspirodecane core and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(5-phenylpent-4-ynyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Solvents such as dichloromethane or ethanol are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(5-phenylpent-4-ynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(5-phenylpent-4-ynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a neuroleptic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(5-phenylpent-4-ynyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: A closely related compound with a similar spirocyclic structure.
Fluspirilene: A neuroleptic agent that shares structural similarities with the compound.
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 1-phenyl-8-(5-phenylpent-4-ynyl)- is unique due to its specific substitution pattern and the presence of the phenylpent-4-ynyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
102505-03-3 |
|---|---|
Molekularformel |
C24H27N3O |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
1-phenyl-8-(5-phenylpent-4-ynyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H27N3O/c28-23-24(27(20-25-23)22-13-7-2-8-14-22)15-18-26(19-16-24)17-9-3-6-12-21-10-4-1-5-11-21/h1-2,4-5,7-8,10-11,13-14H,3,9,15-20H2,(H,25,28) |
InChI-Schlüssel |
WKIMCAIVVAXXBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC#CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


